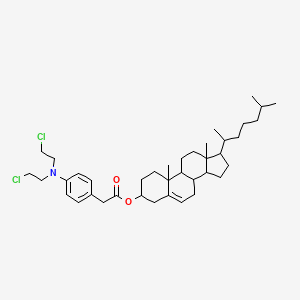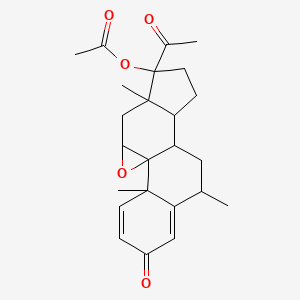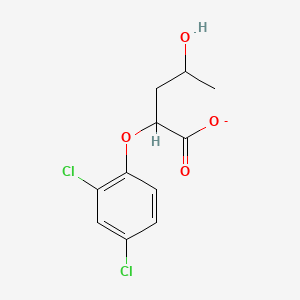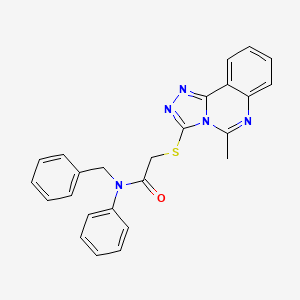
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-((5-méthyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phénylacétamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un noyau triazoloquinazolinique, un groupe benzyle et un groupe phénylacétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-Benzyl-2-((5-méthyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phénylacétamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau triazoloquinazolinique : Cette étape implique la cyclisation de précurseurs appropriés pour former le système cyclique triazoloquinazolinique. Les conditions de réaction comprennent souvent l’utilisation d’acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter le processus de cyclisation.
Introduction du groupe benzyle : Le groupe benzyle est introduit par une réaction de substitution nucléophile, où un halogénure de benzyle réagit avec l’intermédiaire triazoloquinazolinique en présence d’une base.
Fixation du groupe phénylacétamide : La dernière étape implique le couplage du groupe phénylacétamide au composé intermédiaire. Ceci est généralement réalisé par une réaction de formation de liaison amide, en utilisant des réactifs tels que les carbodiimides ou des agents de couplage comme le N,N’-dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l’utilisation de réacteurs à flux continu, de solvants alternatifs et de catalyseurs plus efficaces. En outre, des techniques de purification telles que la recristallisation, la chromatographie et la distillation sont utilisées pour obtenir le produit final à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-Benzyl-2-((5-méthyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phénylacétamide subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones, selon les conditions de réaction et les agents oxydants utilisés.
Réduction : Les réactions de réduction peuvent cibler le noyau triazoloquinazolinique ou la liaison thioéther, conduisant à la formation de dérivés réduits.
Substitution : Les groupes benzyle et phénylacétamide peuvent subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres substituants.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines, les thiols ou les halogénures, dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire divers dérivés réduits du noyau triazoloquinazolinique.
Applications de recherche scientifique
N-Benzyl-2-((5-méthyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phénylacétamide a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de N-Benzyl-2-((5-méthyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phénylacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d’autres protéines, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. De plus, son interaction avec les protéines microbiennes peut entraîner une activité antimicrobienne.
Comparaison Avec Des Composés Similaires
Composés similaires
N-Benzyl-2-((5-méthyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phénylacétamide : Ce composé est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles.
Analogues de N-Benzyl-2-((5-méthyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phénylacétamide : Ces composés partagent une structure de base similaire mais diffèrent dans les substituants liés au cycle triazoloquinazolinique ou au groupe phénylacétamide.
Unicité
L’unicité de N-Benzyl-2-((5-méthyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phénylacétamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications de recherche scientifique et un candidat potentiel pour le développement de nouveaux agents thérapeutiques.
Propriétés
Numéro CAS |
76989-42-9 |
|---|---|
Formule moléculaire |
C25H21N5OS |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-benzyl-2-[(5-methyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C25H21N5OS/c1-18-26-22-15-9-8-14-21(22)24-27-28-25(30(18)24)32-17-23(31)29(20-12-6-3-7-13-20)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3 |
Clé InChI |
KCYYAXYSUZPACU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=NN=C(N13)SCC(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


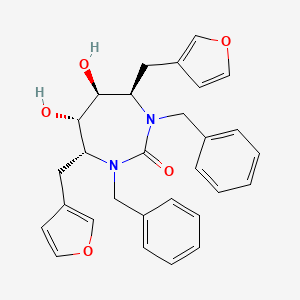
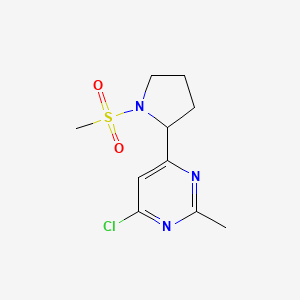
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)
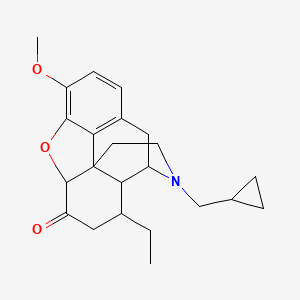

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)

![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)
